REACTION_SMILES
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[CH3:2][NH:3][O:4][CH3:5].[CH3:58][N:59]([CH3:60])[CH:61]=[O:62].[CH:49]([N:50]([CH2:51][CH3:52])[CH:53]([CH3:54])[CH3:55])([CH3:56])[CH3:57].[ClH:1].[OH:6][C:7](=[O:8])[CH2:9][c:10]1[cH:11][cH:12][c:13](-[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:14][cH:15]1.[P-:22]([F:23])([F:24])([F:25])([F:26])([F:27])[F:28].[n:29]1([O:30][P+:31]([N:32]([CH3:33])[CH3:34])([N:35]([CH3:36])[CH3:37])[N:38]([CH3:39])[CH3:40])[c:41]2[cH:42][cH:43][cH:44][cH:45][c:46]2[n:47][n:48]1>>[CH3:2][N:3]([O:4][CH3:5])[C:7](=[O:6])[CH2:9][c:10]1[cH:11][cH:12][c:13](-[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNOC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1ccc(-c2ccccc2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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F[P-](F)(F)(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)[P+](On1nnc2ccccc21)(N(C)C)N(C)C
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Name
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Type
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product
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Smiles
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CON(C)C(=O)Cc1ccc(-c2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |